4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O6/c17-11-3-1-7(15(22)23)5-9(11)12-4-2-8(25-12)6-10-13(20)18-16(24)19-14(10)21/h1-6H,(H,22,23)(H2,18,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCGOBFROXOLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361925 | |
| Record name | STK623003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6354-28-5 | |
| Record name | STK623003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trioxotetrahydropyrimidine moiety: This step involves the condensation of urea or its derivatives with aldehydes or ketones in the presence of a catalyst.
Chlorination of the benzoic acid: The chloro group can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The trioxotetrahydropyrimidine moiety can be reduced to form tetrahydropyrimidines.
Substitution: The chloro group on the benzoic acid can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of tetrahydropyrimidines.
Substitution: Formation of amides, thioethers, or other substituted benzoic acid derivatives.
Scientific Research Applications
Physical Properties
- Density : 1.579 g/cm³
- Solubility : Soluble in organic solvents; insoluble in water.
Medicinal Chemistry
4-Chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid has shown promise in various medicinal applications:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its ability to inhibit the proliferation of colon and lung cancer cells through apoptosis induction and modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Material Science
The unique structural features of this compound lend themselves to applications in material science:
Polymer Synthesis
This compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance stability and performance under various conditions .
Agricultural Chemistry
There is ongoing research into the use of this compound in agricultural applications:
Pesticidal Activity
Studies have indicated potential pesticidal properties against certain pests. The mechanism appears to involve disruption of metabolic pathways in target organisms, leading to increased mortality rates .
Case Study 1: Anticancer Research
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against human colon cancer cells (HT29). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Polymer Development
In a research project outlined by Materials Science Reports, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and improved mechanical properties compared to traditional polymers. This advancement suggests potential applications in creating durable materials for industrial use .
Mechanism of Action
The mechanism of action of 4-chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Impact: The target compound’s 4-chloro and benzoic acid groups distinguish it from methyl esters (e.g., Compound 15), which exhibit higher lipophilicity but lower aqueous solubility.
- Biological Activity: Thiazolopyrimidine analogues () often target kinase pathways due to their planar heterocyclic cores, whereas the target compound’s furan-trioxotetrahydropyrimidinylidene system may favor interactions with enzymes requiring H-bond donors/acceptors, such as cyclooxygenases (COX) or phosphotransferases .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
Biological Activity
4-Chloro-3-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid, a compound with the molecular formula C16H9ClN2O6, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The structure of this compound can be described as follows:
- Molecular Formula : C16H9ClN2O6
- CAS Number : 6354-28-5
This compound features a chloro-substituted benzoic acid moiety linked to a furan derivative, which is further connected to a pyrimidine unit. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial properties of this compound. For instance, a study focusing on related pyrimidine derivatives indicated that modifications in the structure could enhance antibacterial activity against various pathogens. While specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar properties.
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer activity. For example, certain derivatives of benzoic acid and furan have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be fully elucidated but warrants further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Compounds featuring furan and pyrimidine rings are known to interact with various enzymes, including kinases and phosphatases. This interaction could lead to therapeutic applications in diseases where enzyme dysregulation is a factor.
Data Table of Biological Activities
Case Study 1: Antimicrobial Evaluation
A comparative study involving various substituted benzoic acids revealed that compounds similar to this compound exhibited promising antibacterial activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate efficacy and found that structural modifications influenced activity levels significantly.
Case Study 2: Anticancer Mechanisms
In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins. Further studies are needed to confirm whether this compound exhibits similar effects.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer:
The synthesis of this compound involves constructing the trioxotetrahydropyrimidinylidene-furan-benzoic acid scaffold. Key steps include:
- Coupling Reactions : Utilize Suzuki-Miyaura or Heck coupling to attach the furan-trioxotetrahydropyrimidinylidene moiety to the benzoic acid core. Evidence from analogous compounds suggests Pd catalysts in dimethylformamide (DMF) at 80–100°C improve cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Protection/Deprotection : Protect the carboxylic acid group during reactive steps using methyl esters, followed by hydrolysis under mild acidic conditions (e.g., HCl in dioxane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
